molecular formula C20H16O7 B14626128 O-Acetyldihydrosterigmatocystin CAS No. 58086-33-2

O-Acetyldihydrosterigmatocystin

Cat. No.: B14626128
CAS No.: 58086-33-2
M. Wt: 368.3 g/mol
InChI Key: PJJWGYZJXVDGSN-UHFFFAOYSA-N
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Description

O-Acetyldihydrosterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those in the Aspergillus genus. This compound is a derivative of sterigmatocystin, which is known for its toxic and carcinogenic properties. This compound has been studied for its potential effects on human health and its role in fungal metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetyldihydrosterigmatocystin typically involves the acetylation of dihydrosterigmatocystin. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. in a research setting, it can be produced through controlled fermentation of Aspergillus species that naturally produce the compound. The fermentation process is optimized to maximize the yield of this compound while minimizing the production of other mycotoxins.

Chemical Reactions Analysis

Types of Reactions

O-Acetyldihydrosterigmatocystin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to less oxidized forms.

    Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acetyl groups can be substituted using nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more polar compounds, while reduction can yield less polar derivatives.

Scientific Research Applications

O-Acetyldihydrosterigmatocystin has several applications in scientific research:

    Chemistry: It is used as a model compound to study the chemical behavior of mycotoxins.

    Biology: Researchers investigate its effects on cellular processes and its role in fungal metabolism.

    Medicine: Studies focus on its toxicological effects and potential as a carcinogen.

    Industry: It is used in the development of detection methods for mycotoxins in food and feed products.

Mechanism of Action

The mechanism of action of O-Acetyldihydrosterigmatocystin involves its interaction with cellular DNA, leading to mutations and potential carcinogenesis. It can penetrate cell membranes and bind to DNA, causing structural changes that disrupt normal cellular functions. This interaction can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, contributing to cancer development.

Comparison with Similar Compounds

Similar Compounds

    Sterigmatocystin: The parent compound of O-Acetyldihydrosterigmatocystin, known for its carcinogenic properties.

    Aflatoxin B1: Another potent mycotoxin produced by Aspergillus species.

    O-Acetylsterigmatocystin: A closely related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific acetylation, which affects its chemical behavior and biological activity. Compared to sterigmatocystin, the acetyl group in this compound can influence its solubility and reactivity, making it a distinct compound for research purposes.

Properties

CAS No.

58086-33-2

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

(11-methoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-15-yl) acetate

InChI

InChI=1S/C20H16O7/c1-9(21)25-11-4-3-5-12-16(11)18(22)17-13(23-2)8-14-15(19(17)26-12)10-6-7-24-20(10)27-14/h3-5,8,10,20H,6-7H2,1-2H3

InChI Key

PJJWGYZJXVDGSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC

Origin of Product

United States

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